

7-Methoxyquinoline-3-carboxylic acid physical and chemical properties

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Compound of Interest

Compound Name: 7-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1590981

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An In-Depth Technical Guide to **7-Methoxyquinoline-3-carboxylic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Methoxyquinoline-3-carboxylic acid** (CAS No. 474659-26-2), tailored for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, spectral characteristics, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and methodologies.

Core Identity and Structural Framework

7-Methoxyquinoline-3-carboxylic acid belongs to the quinoline carboxylic acid class of heterocyclic compounds. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic drugs. [1] The placement of a carboxylic acid group at the 3-position and a methoxy group at the 7-position defines the specific reactivity and biological potential of this molecule.

Identifier	Value
IUPAC Name	7-methoxyquinoline-3-carboxylic acid
CAS Number	474659-26-2[2]
Molecular Formula	C ₁₁ H ₉ NO ₃ [2]
Molecular Weight	203.19 g/mol [3]
Canonical SMILES	<chem>COC1=CC2=NC=C(C=C2C=C1)C(=O)O</chem> [4]
InChI Key	LDMIDFLMDWSHMF-UHFFFAOYSA-N[5]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application, governing its solubility, stability, and pharmacokinetic behavior. The data presented below has been aggregated from various chemical suppliers and databases.

Property	Value	Source(s)
Physical Form	Solid	
Boiling Point	385.42 °C at 760 mmHg	[6]
Density	1.325 g/cm ³	[6]
Flash Point	186.90 °C	[6]
XLogP3	1.7 - 1.94	[4][6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	4	[6]
Storage Temperature	2-8°C, dry	[1]

The XLogP3 value suggests a moderate level of lipophilicity, an important parameter in predicting a molecule's ability to cross biological membranes.

Spectral Signature: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While a comprehensive set of spectra for this specific compound is not publicly available, we can infer its expected spectral characteristics based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of **7-Methoxyquinoline-3-carboxylic acid** would be characterized by several key absorption bands:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm^{-1} .[\[7\]](#)[\[8\]](#)
- C-H Stretch (Aromatic/Alkene): Peaks between 3100-3000 cm^{-1} .[\[7\]](#)
- C-H Stretch (Alkyl -OCH₃): Absorptions between 3000-2850 cm^{-1} .[\[7\]](#)
- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1760-1690 cm^{-1} .[\[7\]](#)
- C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1600-1450 cm^{-1} region.[\[9\]](#)
- C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1320-1000 cm^{-1} range.[\[8\]](#)

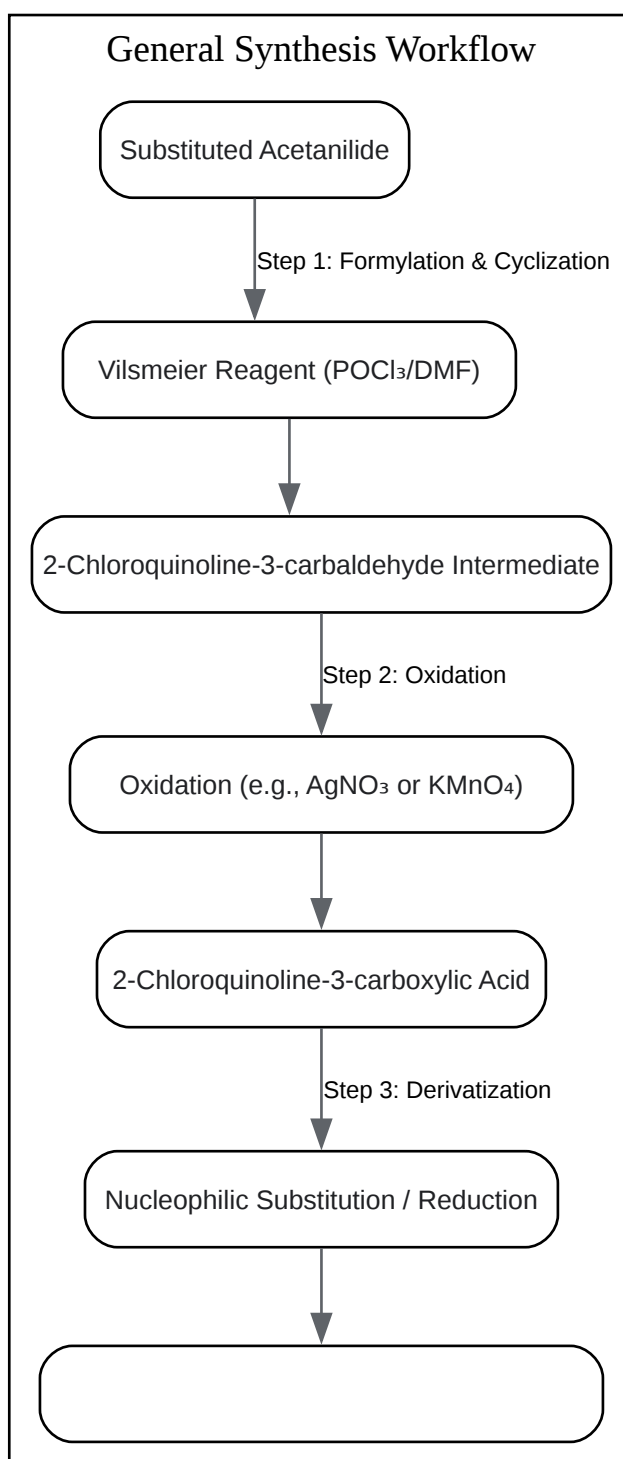
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the acidic proton of the carboxylic acid group (often downfield, >10 ppm). The aromatic protons would appear as doublets, triplets, or multiplets depending on their coupling patterns.
- ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-185 ppm), the carbons of the quinoline ring, and the carbon of the methoxy group (around 55-60 ppm).

Mass Spectrometry (MS): The monoisotopic mass of **7-Methoxyquinoline-3-carboxylic acid** is 203.05824 Da.^[6] Mass spectrometry would show a molecular ion peak $[M]^+$ at m/z 203, with other adducts such as $[M+H]^+$ at m/z 204 and $[M+Na]^+$ at m/z 226 also being predictable.^[4]

Synthesis and Chemical Reactivity

Synthesis Pathway: The synthesis of substituted quinoline-3-carboxylic acids often involves multi-step reaction sequences. A common strategy begins with appropriately substituted anilines. For instance, a general approach involves the Vilsmeier-Haack reaction on acetanilides to form 2-chloroquinoline-3-carbaldehydes, which can then be oxidized to the corresponding carboxylic acids.^[10]



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Caption: Generalized workflow for the synthesis of quinoline-3-carboxylic acid derivatives.

Reactivity Profile: The reactivity of **7-Methoxyquinoline-3-carboxylic acid** is dictated by its primary functional groups: the carboxylic acid and the electron-rich quinoline ring system.

- **Carboxylic Acid Group:** This group can undergo standard reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding alcohol. These reactions are fundamental in creating derivatives for structure-activity relationship (SAR) studies.[\[11\]](#)
- **Quinoline Ring:** The quinoline ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing methoxy group and the deactivating effect of the carboxylic acid group.
- **Nucleophilic Acyl Substitution:** As a carboxylic acid derivative, it can be converted into more reactive species like acid chlorides or esters to facilitate further modifications. The general reactivity order places carboxylic acids as moderately reactive, capable of being transformed into lower energy derivatives like esters and amides.[\[11\]](#)

Applications in Scientific Research and Drug Development

7-Methoxyquinoline-3-carboxylic acid is a valuable building block and intermediate in several areas of chemical and pharmaceutical research.

- **Pharmaceutical Intermediate:** It serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[\[1\]](#) The quinoline core is central to many antimalarial (e.g., chloroquine) and antibacterial (quinolone antibiotics) drugs.[\[1\]](#)[\[12\]](#) This molecule provides a scaffold for developing novel therapeutics in these classes.
- **Anticancer and Anti-inflammatory Research:** Quinoline carboxylic acid derivatives have been investigated for their antiproliferative, antioxidant, and anti-inflammatory properties.[\[13\]](#)[\[14\]](#) The carboxylic acid moiety can enhance selectivity for the acidic microenvironment of tumors.[\[13\]](#) Modifications of the 3-quinoline carboxylic acid structure have led to the identification of potent inhibitors of protein kinase CK2, a target in cancer therapy.[\[10\]](#)
- **Fluorescent Probes:** The intrinsic fluorescence of the quinoline backbone makes its derivatives useful in the design of fluorescent probes for biochemical imaging and detection

applications.^[1]^[15]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount. The following information is synthesized from available safety data sheets (SDS).

GHS Hazard Classification:

- Pictogram: GHS07 (Exclamation Mark)^[6]
- Signal Word: Warning^[6]
- Hazard Statements:
 - H302: Harmful if swallowed.^[6]
 - H315: Causes skin irritation.^[16]
 - H319: Causes serious eye irritation.^[16]

Recommended Precautionary Statements:

- P264: Wash skin thoroughly after handling.^[16]
- P270: Do not eat, drink or smoke when using this product.^[6]
- P280: Wear protective gloves/eye protection/face protection.^[16]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.^[6]
- P302+P352: IF ON SKIN: Wash with plenty of water.^[16]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[16]

Handling and Storage:

- Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use in a well-ventilated area.
- Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is at 2-8°C.[1]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Exemplar Experimental Protocol: Fischer Esterification

To illustrate the practical application of its chemical properties, here is a detailed protocol for the esterification of **7-Methoxyquinoline-3-carboxylic acid**. This protocol is a representative example based on standard organic chemistry principles.

Objective: To synthesize Ethyl 7-methoxyquinoline-3-carboxylate.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine **7-Methoxyquinoline-3-carboxylic acid** (1.0 eq), absolute ethanol (20-30 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
 - Rationale: An excess of ethanol is used to drive the equilibrium towards the product side, as per Le Châtelier's principle. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
- Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent.

- **Workup:** After completion, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
 - **Rationale:** Neutralization is crucial to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.
 - **Rationale:** The ester product is more soluble in the organic phase than in the aqueous phase, allowing for its separation from inorganic salts and other aqueous-soluble impurities.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester. Purify the crude product via column chromatography or recrystallization.
 - **Rationale:** The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent. Final purification is necessary to isolate the ester in high purity.

Caption: Step-by-step workflow for the Fischer esterification of **7-Methoxyquinoline-3-carboxylic acid**.

Conclusion

7-Methoxyquinoline-3-carboxylic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable reactivity, and role as a synthetic precursor make it a valuable tool for researchers. The quinoline scaffold, decorated with strategically placed methoxy and carboxylic acid groups, offers a robust platform for the design and synthesis of novel molecules with tailored biological activities, particularly in the pursuit of new anticancer and antimicrobial agents. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for leveraging its full potential in research and development.

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